molecular formula C20H16F3N3OS B2773361 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 511299-95-9

2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2773361
CAS No.: 511299-95-9
M. Wt: 403.42
InChI Key: OPWAERDUZZXRIR-UHFFFAOYSA-N
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Description

2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfanyl group, and a trifluoromethylphenyl group

Properties

IUPAC Name

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3OS/c1-13-10-17(14-6-3-2-4-7-14)26-19(24-13)28-12-18(27)25-16-9-5-8-15(11-16)20(21,22)23/h2-11H,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWAERDUZZXRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-methyl-6-phenylpyrimidin-2-amine with a suitable sulfanylating agent to introduce the sulfanyl group. This intermediate is then reacted with 3-(trifluoromethyl)phenylacetyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-6-phenylpyrimidin-2-amine: A precursor in the synthesis of the compound.

    3-(trifluoromethyl)phenylacetyl chloride: Another precursor used in the synthesis.

    Sulfoxides and sulfones: Oxidation products of the compound.

Uniqueness

2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties Its trifluoromethyl group enhances its stability and lipophilicity, while the sulfanyl group provides reactivity for further chemical modifications

Biological Activity

2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide, with the chemical formula C20H16F3N3OS and CAS number 511299-95-9, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Pyrimidine Ring : The initial step often includes the reaction of 4-methyl-6-phenylpyrimidin-2-amine with a sulfanylating agent to introduce the sulfanyl group.
  • Formation of the Final Product : The intermediate is then reacted with 3-(trifluoromethyl)phenylacetyl chloride under controlled conditions to yield the final product.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can inhibit various cancer cell lines and bacterial strains. For instance, derivatives of pyrimidine have been linked to significant cytotoxic effects against cancer cells, suggesting that this compound may share similar mechanisms .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may exert its effects by:

  • Enzyme Inhibition : Binding to enzymes involved in critical biochemical pathways, thereby modulating their activity.
  • Receptor Interaction : Interacting with cellular receptors that play roles in signal transduction pathways related to inflammation and cancer progression .

Case Studies and Research Findings

A review of recent literature highlights several studies focused on the biological activities of pyrimidine derivatives, including this compound:

  • Anticonvulsant Activity : In a study evaluating various derivatives, compounds similar to this compound showed promising anticonvulsant effects in animal models. The study utilized maximal electroshock (MES) tests to assess efficacy, revealing that certain derivatives exhibited significant protective effects against seizures .
    CompoundDose (mg/kg)MES Protection
    Compound A100Yes
    Compound B300Yes
    Compound C100No
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of related pyrimidine compounds demonstrated their ability to reduce levels of inflammatory markers such as iNOS and COX-2 in cell cultures. This suggests potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. Table 1: Crystallographic Data from Analogous Compounds

ParameterValue (Compound II)
Space groupP21/c
Unit cell (Å, °)a=18.220, b=8.118, c=19.628, β=108.76
Z8
R-factor0.050

Advanced: How to ensure reproducibility in synthetic protocols?

Methodological Answer:

  • Detailed Logs : Document reaction parameters (e.g., solvent purity, humidity) .
  • Batch Analysis : Compare NMR/MS spectra across labs to identify impurities .
  • Automation : Use flow reactors for consistent temperature and mixing .

Advanced: What strategies assess compound stability under storage?

Methodological Answer:

  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light Sensitivity : Conduct ICH-compliant photostability studies using UV lamps .
  • Degradation Pathways : Identify hydrolytic or oxidative byproducts via LC-MS/MS .

Basic: What in vitro models evaluate anticancer potential?

Methodological Answer:

  • Cell Viability Assays : Use MTT/WST-1 in HeLa or MCF-7 cells (IC50 < 10 µM indicates potency) .
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays .
  • Migration Inhibition : Perform wound-healing assays in metastatic cell lines .

Advanced: How to integrate computational and experimental data for lead optimization?

Methodological Answer:

  • QSAR Modeling : Corrogate substituent electronegativity with bioactivity using partial least squares regression .
  • Molecular Dynamics : Simulate ligand-protein binding (e.g., EGFR kinase) over 100 ns to assess stability .
  • Free Energy Calculations : Compute ΔG binding via MM-PBSA to prioritize analogs .

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